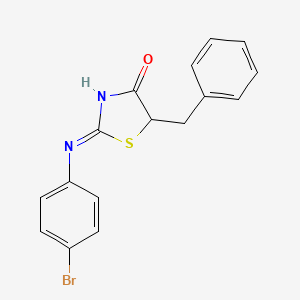
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
作用机制
Target of Action
Thiazolidinone derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazolidinone derivatives are known to interact with their targets in a variety of ways, often by binding to the active site of an enzyme or receptor, thereby modulating its activity . The presence of the bromophenyl group may enhance the compound’s binding affinity for its targets, potentially leading to more potent biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazolidinone derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and microbial metabolism, among others.
Pharmacokinetics
Thiazolidinone derivatives are generally well absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver . The presence of the bromophenyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
Based on the known activities of thiazolidinone derivatives, this compound may exert anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant effects at the molecular and cellular levels . These effects could result from the modulation of various enzymes, receptors, and other proteins involved in these biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
- (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one
- (E)-5-benzyl-2-((4-fluorophenyl)imino)thiazolidin-4-one
- (E)-5-benzyl-2-((4-methylphenyl)imino)thiazolidin-4-one
Uniqueness
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
属性
IUPAC Name |
5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYJNKFBMTCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
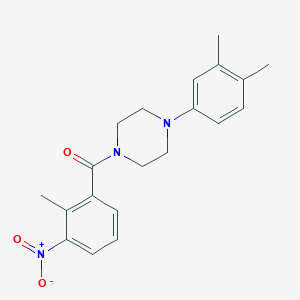
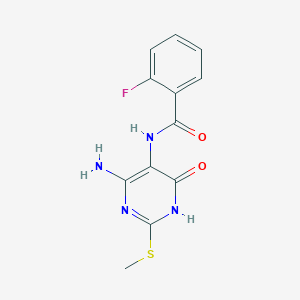
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)
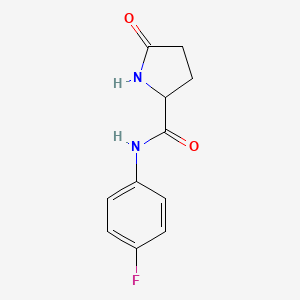
![2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid](/img/structure/B2775299.png)
![1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2775302.png)
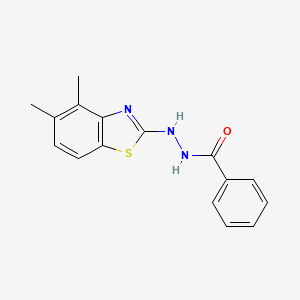
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
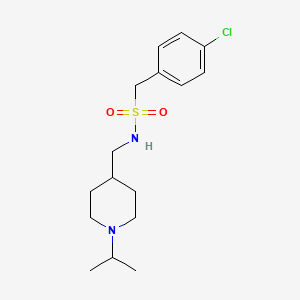

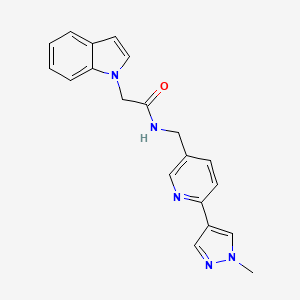
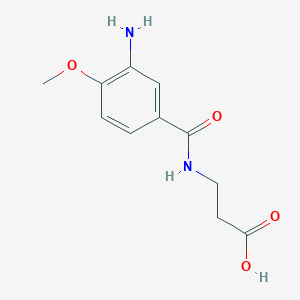
![(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione](/img/structure/B2775313.png)
![1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one](/img/structure/B2775315.png)
